molecular formula C19H24N2O3S B4404658 N-(2,6-diethylphenyl)-4-[(ethylsulfonyl)amino]benzamide

N-(2,6-diethylphenyl)-4-[(ethylsulfonyl)amino]benzamide

Cat. No. B4404658
M. Wt: 360.5 g/mol
InChI Key: ZNSIVYHQGJKDBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-diethylphenyl)-4-[(ethylsulfonyl)amino]benzamide, also known as DPA-714, is a radioligand that has been developed for imaging the translocator protein (TSPO) in the brain. TSPO is a mitochondrial protein that plays a key role in neuroinflammation and neurodegeneration. In recent years, there has been growing interest in the use of DPA-714 as a tool for studying TSPO in various disease states.

Mechanism of Action

N-(2,6-diethylphenyl)-4-[(ethylsulfonyl)amino]benzamide binds to TSPO, which is expressed on the outer mitochondrial membrane of cells. TSPO is involved in the transport of cholesterol into the mitochondria, which is important for the production of steroid hormones. TSPO is also involved in the regulation of mitochondrial function and apoptosis. The binding of this compound to TSPO can be visualized using PET imaging.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. For example, this compound has been shown to reduce neuroinflammation in animal models of Alzheimer's disease and multiple sclerosis. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2,6-diethylphenyl)-4-[(ethylsulfonyl)amino]benzamide in lab experiments is that it allows for non-invasive imaging of TSPO in vivo. This can provide valuable information about the role of TSPO in various disease states. However, there are also some limitations to using this compound. For example, this compound has a relatively short half-life, which means that it may not be suitable for long-term studies. In addition, this compound has a high affinity for TSPO, which means that it may not be suitable for imaging other targets.

Future Directions

There are several future directions for research involving N-(2,6-diethylphenyl)-4-[(ethylsulfonyl)amino]benzamide. One area of interest is the use of this compound in the diagnosis and monitoring of neuroinflammatory diseases such as Alzheimer's disease and multiple sclerosis. Another area of interest is the development of new radioligands that can target TSPO with greater specificity and sensitivity. Finally, there is also interest in using this compound to study the role of TSPO in other disease states, such as cancer and metabolic disorders.
In conclusion, this compound is a radioligand that has been developed for imaging TSPO in the brain. It has been extensively used in scientific research to study the role of TSPO in various disease states. This compound has a number of advantages and limitations for lab experiments, and there are several future directions for research involving this compound.

Scientific Research Applications

N-(2,6-diethylphenyl)-4-[(ethylsulfonyl)amino]benzamide has been extensively used in scientific research to study the role of TSPO in various disease states. For example, this compound has been used to investigate the role of TSPO in neuroinflammation in Alzheimer's disease, multiple sclerosis, and stroke. This compound has also been used to study the role of TSPO in psychiatric disorders such as depression and anxiety.

properties

IUPAC Name

N-(2,6-diethylphenyl)-4-(ethylsulfonylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-4-14-8-7-9-15(5-2)18(14)20-19(22)16-10-12-17(13-11-16)21-25(23,24)6-3/h7-13,21H,4-6H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNSIVYHQGJKDBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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